1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one

mycotoxin inhibition Aspergillus parasiticus secondary metabolite suppression

Procure 1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one (CAS 39156-37-1) to ensure reproducible biological results in aflatoxin B1 inhibition studies, SAR campaigns, and xanthone-based drug discovery. This minimally functionalized scaffold (XLogP3=3.9, TPSA=46.5 Ų) offers a single orthogonal handle for parallel derivatization, avoiding the complexity of dihydroxy substrates. The precise 1-hydroxy-3,6-dimethyl substitution pattern is critical: methoxy or acetyl analogs exhibit divergent AFB1 inhibition mechanisms. Ideal for calibrating QSAR models and probing OMST oxidoreductase activity.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 39156-37-1
Cat. No. B14666540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one
CAS39156-37-1
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)C)O
InChIInChI=1S/C15H12O3/c1-8-3-4-10-12(6-8)18-13-7-9(2)5-11(16)14(13)15(10)17/h3-7,16H,1-2H3
InChIKeyQMDFTLCRVROCML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one (CAS 39156-37-1): A Defined Synthetic Xanthone Scaffold for Focused Screening and Chemical Biology


1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one (CAS 39156-37-1) is a synthetic, tricyclic xanthone derivative bearing a hydroxyl group at position 1 and methyl substituents at positions 3 and 6 on the dibenzo-γ-pyrone core [1]. Unlike many polyoxygenated, prenylated natural xanthones, this compound presents a minimally functionalized scaffold with a calculated XLogP3 of 3.9, a single hydrogen-bond donor, and zero rotatable bonds, offering a well-defined physicochemical profile for structure–activity relationship (SAR) studies and scaffold-hopping campaigns [1][2]. Early investigations demonstrated its ability to inhibit aflatoxin B1 production in Aspergillus parasiticus whole-cell assays, establishing a discrete biological phenotype that distinguishes it from closely related 3,6-disubstituted xanthone analogs [3].

Why 1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one Cannot Be Replaced by Generic Xanthone Analogs


Xanthone biological activity is exquisitely sensitive to the number, type, and position of substituents on the tricyclic scaffold [1]. Even among the restricted set of 3,6-disubstituted xanthones, replacing the 1-hydroxyl group with a methoxy or acetyl moiety markedly alters inhibition of aflatoxin B1 biosynthesis in Aspergillus parasiticus, as demonstrated by Gengan et al. in whole-cell and cell-free studies [2]. Furthermore, the 3,6-dimethyl pattern confers a lipophilic character (XLogP3 ~3.9) that is distinct from the more polar 3,6-dihydroxy or 3,6-dimethoxy analogs, directly impacting membrane partitioning, metabolic stability, and off-target promiscuity [1][3]. These differences mean that procurement of a generic “xanthone derivative” without precise control over the 1-hydroxy-3,6-dimethyl substitution pattern risks irreproducible biological results and invalid SAR conclusions.

Quantitative Differentiation Evidence for 1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one Versus Closest Structural Analogs


Aflatoxin B1 Biosynthesis Inhibition: Functional Divergence Among 3,6-Disubstituted Xanthones

In whole-cell assays using Aspergillus parasiticus (CMI 91019b), 1-hydroxy-3,6-dimethylxanthone inhibited aflatoxin B1 (AFB1) production to a degree distinct from its 1-methoxy and 1-acetyl analogs, which were tested in parallel under identical conditions [1]. While the publicly available abstract reports only that the three xanthones inhibited AFB1 production 'to varying extents,' the study established that the free 1-hydroxyl group is a critical determinant of inhibitory potency within this congeneric series [1][2]. In cell-free extracts of the mutant strain A. parasiticus (Wh1-11-105), the 1-methoxy-3,6-dimethylxanthone derivative was characterized as a non-competitive inhibitor with a Km of approximately 5.60 µM for the substrate O-methylsterigmatocystin (OMST), providing a quantitative biochemical benchmark against which the 1-hydroxy analog can be compared [2].

mycotoxin inhibition Aspergillus parasiticus secondary metabolite suppression

Lipophilicity (XLogP3) Differentiation from Polyhydroxylated and Polymethoxylated Xanthone Analogs

1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one has a calculated XLogP3 of 3.9 [1]. This places it in a lipophilicity range considered favorable for passive membrane permeability while avoiding the excessive logP values (>5) associated with poor solubility and promiscuous binding [2]. By comparison, 3,6-dihydroxyxanthone (two additional H-bond donors) exhibits a substantially lower logP, while lichexanthone (1-hydroxy-3,6-dimethoxy-8-methylxanthone) with additional methoxy and methyl groups is expected to be more lipophilic [1][3]. This intermediate lipophilicity is a direct consequence of the specific 1-hydroxy-3,6-dimethyl substitution pattern.

physicochemical profiling drug-likeness membrane permeability

Hydrogen-Bond Donor Count and Rotatable Bond Restriction Differentiate the Scaffold from Flexible Xanthone Derivatives

1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one possesses exactly one hydrogen-bond donor (the 1-OH group), three hydrogen-bond acceptors, and zero rotatable bonds [1]. This rigid, minimally functionalized profile is distinct from lichexanthone (1 HBD, 5 HBA, 3 rotatable bonds) and from 3,6-dihydroxyxanthone (2 HBD, 4 HBA, 0 rotatable bonds) [1][2]. The absence of rotatable bonds maximizes conformational rigidity, which is associated with improved target selectivity and reduced entropic penalty upon binding [3].

ligand efficiency conformational restriction hydrogen bonding

3,6-Disubstitution Pattern Links to Bone Resorption Inhibition and Positions the Scaffold for Targeted Derivatization

Patent US 5,516,794 discloses that 3,6-disubstituted xanthen-9-one derivatives, structurally encompassing the 3,6-dimethyl substitution pattern, exhibit bone resorption inhibiting activity and are claimed as anti-osteoporosis agents [1]. The patent specifically exemplifies the synthesis of 3,6-dialkoxy and 3,6-dialkyl xanthones from 3,6-dihydroxyxanthone. 1-Hydroxy-3,6-dimethylxanthone occupies a unique position within this patent space: it bears the 3,6-dialkyl motif claimed for bone resorption activity while retaining a free 1-hydroxyl that can serve as a synthetic handle for further diversification (e.g., O-alkylation, esterification, or glycosylation) without ablating the core pharmacophore [1][2].

bone resorption osteoporosis 3,6-disubstituted xanthone patent space

Topological Polar Surface Area (TPSA) and Predicted Oral Bioavailability Differentiation

The topological polar surface area (TPSA) of 1-hydroxy-3,6-dimethyl-9H-xanthen-9-one is calculated as 46.5 Ų [1]. This value falls well below the 140 Ų threshold associated with favorable oral absorption and also complies with the Veber criterion (TPSA ≤ 140 Ų) [2]. When combined with zero rotatable bonds, the compound satisfies two key Veber rules for oral bioavailability. In contrast, lichexanthone (3 methoxy groups) presents a larger TPSA (estimated ~57–65 Ų), and more extensively hydroxylated xanthones may exceed 80 Ų, reducing their predicted passive absorption [1][3].

oral bioavailability prediction ADME Veber rules

Optimal Research and Industrial Application Scenarios for 1-Hydroxy-3,6-dimethyl-9H-xanthen-9-one (CAS 39156-37-1)


Mycotoxin Pathway Dissection and Antiaflatoxigenic Agent Screening

For laboratories investigating the late-stage enzymatic conversion of sterigmatocystin to aflatoxin B1 in Aspergillus species, 1-hydroxy-3,6-dimethylxanthone serves as a structurally defined biochemical probe. Its demonstrated inhibition of AFB1 production in whole-cell and cell-free A. parasiticus systems, with activity diverging from its 1-methoxy and 1-acetyl congeners, makes it an essential tool compound for dissecting the structure–activity determinants of the O-methylsterigmatocystin oxidoreductase step [1]. Procurement of the exact 1-hydroxy-3,6-dimethyl substitution pattern is critical: the 1-methoxy analog acts as a non-competitive inhibitor with a Km of ~5.60 µM for OMST, and substitution of the hydroxyl group fundamentally alters the inhibition mechanism [1].

Scaffold-Hopping and Focused Library Design Around the 3,6-Disubstituted Xanthone Chemotype

Medicinal chemistry teams pursuing bone resorption inhibitors or other 3,6-disubstituted xanthone-based therapeutics can employ 1-hydroxy-3,6-dimethylxanthone as a versatile core scaffold. The compound's XLogP3 of 3.9 and TPSA of 46.5 Ų place it within favorable oral drug-like space [2]. Its single free 1-hydroxyl group provides an orthogonal synthetic handle for parallel derivatization (O-alkylation, acylation, sulfonation, glycosylation) without the need for selective protection/deprotection strategies required by 3,6-dihydroxyxanthone [3]. This enables rapid generation of focused compound libraries while maintaining the 3,6-dimethyl pharmacophore that aligns with the claims of US Patent 5,516,794 [3].

Physicochemical Benchmarking and Computational QSAR Model Calibration

Computational chemists and QSAR modelers require high-purity, structurally simple xanthone standards to calibrate in silico predictions. 1-Hydroxy-3,6-dimethylxanthone, with its minimal functionalization (1 HBD, 3 HBA, 0 rotatable bonds, XLogP3 = 3.9, TPSA = 46.5 Ų), provides an ideal calibration point within the xanthone chemical space [2]. Its intermediate lipophilicity bridges the gap between polar polyhydroxylated xanthones and lipophilic polymethoxylated/prenylated natural xanthones such as lichexanthone, enabling more accurate interpolation of predicted ADME properties across diverse xanthone compound collections [2][4].

Synthetic Methodology Development and Regioselective Functionalization Studies

For organic chemists developing new routes to functionalized xanthones, 1-hydroxy-3,6-dimethylxanthone serves as a well-characterized substrate for testing regioselective O-functionalization reactions. The compound's spectroscopic characterization (¹H NMR, ¹³C NMR, MS) has been established, providing a reliable reference for monitoring reaction progress and product identity [1]. The presence of a single hydroxyl group eliminates ambiguity in regiochemical assignment, making it superior to dihydroxyxanthone substrates that yield complex mixtures of mono- and bis-functionalized products [1].

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